molecular formula C13H15ClN2O2S B13083590 3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride

3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride

Cat. No.: B13083590
M. Wt: 298.79 g/mol
InChI Key: RXCXVENLORVPHV-UHFFFAOYSA-N
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Description

3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride is an organic compound with the molecular formula C13H15ClN2O2S and a molecular weight of 298.79 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is typically used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride typically involves the following steps:

    N-methylation: The starting material, aniline, undergoes N-methylation using methyl iodide in the presence of a base such as sodium hydroxide.

    Sulfonation: The N-methylated aniline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control.

    Purification steps: Including crystallization and recrystallization to achieve high purity.

    Hydrochloride formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to sulfinamide or thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-methyl-N-phenylbenzenesulfonamide: The base compound without the hydrochloride salt.

    N-methyl-N-phenylbenzenesulfonamide: Lacks the amino group.

    3-amino-N-phenylbenzenesulfonamide: Lacks the N-methyl group.

Uniqueness

3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C13H15ClN2O2S

Molecular Weight

298.79 g/mol

IUPAC Name

3-amino-N-methyl-N-phenylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C13H14N2O2S.ClH/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13;/h2-10H,14H2,1H3;1H

InChI Key

RXCXVENLORVPHV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N.Cl

Origin of Product

United States

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